An In-depth Technical Guide to the Chemical Properties and Synthesis of 3-Cyclohexanecarbonylpyridine
An In-depth Technical Guide to the Chemical Properties and Synthesis of 3-Cyclohexanecarbonylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-cyclohexanecarbonylpyridine, also systematically named cyclohexyl(pyridin-3-yl)methanone. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document compiles information from closely related analogs and established chemical principles to offer a robust profile for research and development purposes. The guide covers the compound's structure and identifiers, predicted physicochemical properties, detailed spectroscopic analysis, potential synthetic routes with step-by-step protocols, and a discussion of its potential biological significance and safety considerations. This document is intended to serve as a foundational resource for scientists and researchers interested in the exploration and utilization of this and similar pyridyl ketone scaffolds.
Introduction and Chemical Identity
3-Cyclohexanecarbonylpyridine belongs to the class of aryl ketones, featuring a pyridine ring acylated at the 3-position with a cyclohexanecarbonyl group. This structure combines the aromatic, electron-withdrawing nature of the pyridine ring with the bulky, aliphatic character of the cyclohexyl moiety. The nitrogen atom in the pyridine ring imparts basicity and potential for hydrogen bonding, which can significantly influence the molecule's chemical and biological properties. Pyridine derivatives are of significant interest in medicinal chemistry due to their presence in numerous bioactive compounds and pharmaceuticals.
Table 1: Compound Identification
| Identifier | Value | Source |
| Systematic Name | cyclohexyl(pyridin-3-yl)methanone | IUPAC |
| Common Name | 3-Cyclohexanecarbonylpyridine | - |
| CAS Number | Not explicitly found for the 3-isomer. The 4-isomer is 32921-23-6. | ChemSynthesis[1] |
| Molecular Formula | C₁₂H₁₅NO | - |
| Molecular Weight | 189.26 g/mol | - |
| Canonical SMILES | C1CCC(CC1)C(=O)C2=CN=CC=C2 | - |
| InChI Key | InChI=1S/C12H15NO/c14-12(10-6-7-13-9-8-10)11-4-2-1-3-5-11/h6-9,11H,1-5H2 | - |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | Likely a low-melting solid or viscous oil | Based on similar aromatic ketones. |
| Boiling Point | > 250 °C at 760 mmHg | Estimated based on molecular weight and structure. |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane). Sparingly soluble in water. | Typical for aryl ketones of this size. |
| pKa (of conjugate acid) | ~3-4 | The electron-withdrawing carbonyl group reduces the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2). |
| LogP | ~2.5 - 3.5 | Estimated based on the combination of a hydrophilic pyridine ring and a lipophilic cyclohexyl group. |
Synthesis of 3-Cyclohexanecarbonylpyridine
The synthesis of 3-acylpyridines can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards traditional electrophilic substitution reactions like Friedel-Crafts acylation. However, several alternative strategies can be employed.
Synthetic Strategy Overview
A plausible and effective approach for the synthesis of 3-cyclohexanecarbonylpyridine involves the use of organometallic reagents. One of the most reliable methods is the reaction of a pyridine-derived nucleophile with a cyclohexanecarbonyl electrophile, or vice versa. The Weinreb amide and Negishi coupling approaches are particularly noteworthy for their high yields and functional group tolerance.[2][3]
Caption: Overview of potential synthetic routes to 3-cyclohexanecarbonylpyridine.
Recommended Synthetic Protocol: Weinreb Ketone Synthesis
The Weinreb ketone synthesis is a highly effective method for preparing ketones from carboxylic acids, preventing the over-addition of organometallic reagents.[2] This protocol is adapted from established procedures for similar ketone syntheses.[4]
Step 1: Synthesis of N-methoxy-N-methylcyclohexanecarboxamide (Weinreb Amide)
-
To a solution of cyclohexanecarboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF, 1 drop) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude cyclohexanecarbonyl chloride.
-
Dissolve the crude acid chloride in fresh DCM (0.5 M) and cool to 0 °C.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃, brine, and dry over Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield the Weinreb amide.
Step 2: Synthesis of 3-Cyclohexanecarbonylpyridine
-
To a solution of 3-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C under an inert atmosphere (e.g., Argon), add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the mixture at -78 °C for 1 hour to form 3-lithiopyridine.
-
Add a solution of the N-methoxy-N-methylcyclohexanecarboxamide (1.2 eq) in anhydrous THF dropwise to the 3-lithiopyridine solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to afford 3-cyclohexanecarbonylpyridine.
Caption: Workflow for the Weinreb ketone synthesis of 3-cyclohexanecarbonylpyridine.
Spectroscopic Analysis
While experimental spectra for 3-cyclohexanecarbonylpyridine are not available, the following sections predict the key spectroscopic features based on the analysis of similar compounds and general spectroscopic principles.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the protons of the pyridine ring and the cyclohexyl group.
-
Pyridine Protons (aromatic region, ~δ 7.0-9.0 ppm): The four protons on the pyridine ring will appear as distinct multiplets. The proton at the 2-position (adjacent to the nitrogen) will be the most deshielded. The proton at the 6-position will also be significantly deshielded. The protons at the 4- and 5-positions will appear at higher field within the aromatic region.
-
Cyclohexyl Protons (aliphatic region, ~δ 1.2-3.0 ppm): The protons of the cyclohexyl ring will appear as a series of complex multiplets in the aliphatic region. The methine proton alpha to the carbonyl group will be the most deshielded of the cyclohexyl protons.
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine H-2 | 8.9 - 9.1 | s (or d) |
| Pyridine H-6 | 8.6 - 8.8 | d |
| Pyridine H-4 | 7.9 - 8.1 | dt |
| Pyridine H-5 | 7.3 - 7.5 | dd |
| Cyclohexyl H-1' (methine) | 2.8 - 3.2 | m |
| Cyclohexyl H-2' to H-6' | 1.2 - 1.9 | m |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show 12 distinct signals corresponding to the carbon atoms in the molecule.
-
Carbonyl Carbon: The ketone carbonyl carbon will appear as a single, deshielded peak around δ 195-205 ppm.[5]
-
Pyridine Carbons: The five carbons of the pyridine ring will appear in the aromatic region (δ 120-155 ppm). The carbons at positions 2 and 6 will be the most deshielded.
-
Cyclohexyl Carbons: The six carbons of the cyclohexyl ring will appear in the aliphatic region (δ 25-50 ppm). The carbon alpha to the carbonyl group will be the most deshielded of the cyclohexyl carbons.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 195 - 205 |
| Pyridine C-3 | 130 - 135 |
| Pyridine C-2 | 150 - 155 |
| Pyridine C-6 | 148 - 152 |
| Pyridine C-4 | 135 - 140 |
| Pyridine C-5 | 123 - 127 |
| Cyclohexyl C-1' | 45 - 50 |
| Cyclohexyl C-2' to C-6' | 25 - 35 |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretch.
-
C=O Stretch: A strong, sharp absorption is expected in the range of 1680-1700 cm⁻¹. The conjugation of the carbonyl group with the pyridine ring will lower the stretching frequency compared to a saturated ketone.[1]
-
C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl group will be observed just below 3000 cm⁻¹.
-
C=C and C=N Stretches: Aromatic ring stretching vibrations will be present in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M⁺) is expected to be observed at m/z = 189. Key fragmentation patterns for ketones include alpha-cleavage and the McLafferty rearrangement.[6]
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway. This would lead to fragments corresponding to the loss of the cyclohexyl group (m/z = 106, pyridin-3-ylcarbonyl cation) or the pyridine ring (m/z = 111, cyclohexylcarbonyl cation).
-
McLafferty Rearrangement: If a gamma-hydrogen is available on the cyclohexyl ring, a McLafferty rearrangement can occur, leading to a characteristic neutral loss.
Reactivity and Potential Applications
Chemical Reactivity
-
Carbonyl Group: The ketone functionality can undergo a variety of reactions, including reduction to a secondary alcohol, reductive amination, and Wittig-type reactions.
-
Pyridine Ring: The pyridine nitrogen can be protonated or alkylated. The ring itself can undergo nucleophilic aromatic substitution, particularly if activated by an electron-withdrawing group or through the formation of a pyridine N-oxide.
Potential Applications in Drug Discovery
The 3-cyclohexanecarbonylpyridine scaffold possesses features that make it an attractive starting point for drug discovery programs. Pyridine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8] The cyclohexyl group can enhance lipophilicity, which may improve membrane permeability and pharmacokinetic properties.
The combination of a hydrogen bond acceptor (the pyridine nitrogen and carbonyl oxygen) and a lipophilic moiety suggests that this scaffold could be explored for its interaction with various biological targets, such as enzymes and receptors.
Safety and Toxicology
Specific toxicological data for 3-cyclohexanecarbonylpyridine is not available. However, information on the constituent moieties can provide a preliminary assessment.
-
Pyridine: Pyridine is a harmful substance if inhaled, swallowed, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory tract. Systemic effects can include central nervous system depression, liver, and kidney damage.[9][10]
-
Acylpyridines: Some pyridyl ketones have been investigated for their toxicological properties. For example, 2-acetylpyridine was nominated for testing due to a lack of toxicity data and a suspicion of carcinogenicity based on its structure.[11]
Given these considerations, 3-cyclohexanecarbonylpyridine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.
Conclusion
3-Cyclohexanecarbonylpyridine is a molecule of interest with potential applications in medicinal chemistry and materials science. While direct experimental data is sparse, this technical guide provides a comprehensive predicted profile of its chemical properties, along with robust, adaptable synthetic protocols based on well-established methodologies. The information presented herein is intended to facilitate further research and development of this and related pyridyl ketone compounds. As with any novel chemical entity, thorough experimental characterization and safety evaluation are paramount for any future applications.
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